4-(Methylthio)quinazoline

Thymidylate Synthase Antifolate Cancer Chemotherapy

4-(Methylthio)quinazoline (CAS 13182-59-7; IUPAC: 4-methylsulfanylquinazoline; molecular formula C₉H₈N₂S; molecular weight 176.24 g/mol) is a heterocyclic compound belonging to the quinazoline family, characterized by a methylthio (–SCH₃) substituent at the 4-position of the fused benzene–pyrimidine bicyclic scaffold. The compound is commercially available as a research chemical with certified purity typically ≥95–97%, accompanied by batch-specific QC documentation including NMR, HPLC, or GC traces.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 13182-59-7
Cat. No. B15071270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)quinazoline
CAS13182-59-7
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESCSC1=NC=NC2=CC=CC=C21
InChIInChI=1S/C9H8N2S/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3
InChIKeyCOABNVNLVJLMAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylthio)quinazoline (CAS 13182-59-7) – Core Chemical Identity and Procurement Classification


4-(Methylthio)quinazoline (CAS 13182-59-7; IUPAC: 4-methylsulfanylquinazoline; molecular formula C₉H₈N₂S; molecular weight 176.24 g/mol) is a heterocyclic compound belonging to the quinazoline family, characterized by a methylthio (–SCH₃) substituent at the 4-position of the fused benzene–pyrimidine bicyclic scaffold [1]. The compound is commercially available as a research chemical with certified purity typically ≥95–97%, accompanied by batch-specific QC documentation including NMR, HPLC, or GC traces . Its primary utility lies in serving as a synthetic intermediate for further derivatization—particularly via lithiation at the 2-alkyl position [2]—and as a mechanistic probe compound where the 4-methylthio group confers distinct reactivity and biological response profiles compared to 4-oxo, 4-thio, 4-chloro, and 4-alkoxy analogs.

Why 4-(Methylthio)quinazoline Cannot Be Casually Replaced by a Generic Quinazoline Analog


Quinazoline derivatives are a structurally privileged class in medicinal chemistry, yet substitution at the 4-position is a critical determinant of both synthetic accessibility and biological target engagement [1]. The methylthio group at C-4 is not a passive substituent: it simultaneously blocks the tautomeric lactam–lactim equilibrium accessible to 4-oxoquinazolines, eliminates the hydrolytic lability of 4-chloroquinazoline, and introduces a sulfur atom capable of undergoing selective oxidation to sulfoxide or sulfone oxidation states—chemistry unavailable to 4-methoxy or 4-amino analogs [2]. In a thymidylate synthase (TS) inhibitor context, exchanging the 4-thio (SH/HS⁻) group for a 4-methylthio (–SCH₃) group was shown to abolish TS inhibitory potency, demonstrating that even minor alkylation at sulfur can profoundly alter biological recognition [3]. Consequently, a procurement decision based solely on the quinazoline core—without specifying the exact 4-substituent—risks acquiring a compound with fundamentally divergent reactivity, stability, and biological profile.

Quantitative Differentiation Evidence for 4-(Methylthio)quinazoline vs. Closest Analogs


Thymidylate Synthase Inhibition: 4-Methylthio Abolishes Activity Relative to 4-Thio

In a direct head-to-head comparison within the same study, the 4-(methylthio) analogue of N10-propargyl-5,8-dideazafolic acid was evaluated alongside the corresponding 4-thio compound as an inhibitor of L1210 thymidylate synthase (TS). The 4-thio analogue retained TS inhibitory potency comparable to the 4-oxo parent (IC₅₀ = 19 ± n/a nM against murine TS) [1]. In marked contrast, methylation of the 4-thio group to give the 4-(methylthio) analogue 'severely impaired TS inhibition' [2]. This result establishes that the 4-methylthio substituent is not a bioisosteric replacement for 4-thio or 4-oxo in the TS active site, and provides a clear counter-selection criterion: the methylthio analog directs away from TS-targeted antifolate programs.

Thymidylate Synthase Antifolate Cancer Chemotherapy Structure–Activity Relationship

Antiproliferative Activity Against PC3 Prostate Cancer Cells: 4-Alkylthio Chain-Length SAR

Yang et al. (2007) synthesized and tested a panel of S′-substituted 4-alkyl(aryl)thioquinazoline derivatives for antiproliferative activity against PC3 (prostate cancer), Bcap37 (breast cancer), and BGC823 (gastric cancer) cell lines via MTT assay [1]. Among the series, compound 3a—the simplest alkylthio member and structurally consistent with 4-(methylthio)quinazoline—exhibited an IC₅₀ of 5.6 µM against PC3 cells. This value is approximately 3.1-fold weaker than the most potent analog in the series, compound 3c (IC₅₀ = 1.8 µM), demonstrating that even within the 4-alkylthio subclass, the methyl homolog occupies a distinct potency position. The entire series (3a–3m) was weakly active or inactive against Bcap37 and BGC823 cells, indicating prostate cancer cell-line selectivity [2].

Prostate Cancer Antiproliferative PC3 Cell Line Alkylthioquinazoline SAR

Antifertility Activity in Rat Model: In Vivo Differentiation from Non-4-thioquinazolines

4-(Methylthio)quinazoline has demonstrated in vivo antifertility activity in Sprague-Dawley rats following oral administration. In male rats, activity was observed at doses of 10 and 20 mg/kg; in female rats, at doses of 10 and 50 mg/kg . The mechanism has been attributed to antiestrogenic activity—the compound prevented implantation but did not interrupt established pregnancy even at 20 mg/kg [1]. This pharmacological profile distinguishes 4-(methylthio)quinazoline from quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib) that target EGFR and lack primary reproductive effects, and from quinazoline antifolates that act via TS inhibition. The antiimplantation effect is consistent with a distinct mode of action involving estrogen receptor modulation.

Antifertility Contraception In Vivo Pharmacology Reproductive Toxicology

Differential Oxidation Chemistry: Methylthio vs. Phenylthio at C-4

A comparative oxidation study demonstrated that the nature of the 4-thioether substituent dictates the oxidation outcome on the quinazoline scaffold. Under peracid oxidation conditions, 4-methylthioquinazoline underwent over-oxidation to yield 2(1H)-oxoquinazoline-4-sulfonic acid, whereas 4-phenylthioquinazoline yielded the corresponding sulfoxide (2(1H)-oxo-4-phenylsulfinylquinazoline) without further oxidation to the sulfone [1]. This divergent reactivity has practical consequences: the methylthio group cannot be cleanly converted to a stable sulfoxide for further functionalization—it progresses to the sulfonic acid—whereas the arylthio analog permits isolation of the intermediate sulfoxide oxidation state. For synthetic chemists, this means 4-(methylthio)quinazoline functions more effectively as a protected thiol equivalent (removable via hydrolysis of the sulfonic acid) rather than as a sulfoxide precursor.

Synthetic Chemistry Sulfur Oxidation Thioether Reactivity Quinazoline Derivatization

Regioselective Lithiation at C-2 Alkyl Side Chain: Methylthio Directing Group Utility

The 4-methylthio group serves as an effective directing group for regioselective lithiation at the adjacent C-2 alkyl substituent. Treatment of 2-methyl-4-(methylthio)quinazoline with n-BuLi at –78 °C in THF generates a lithiated intermediate at the 2-methyl group, which can be trapped with diverse electrophiles (iodomethane, aldehydes, etc.) to install functionalized side chains [1]. This lithiation chemistry parallels that of 2-alkyl-4-methoxyquinazolines, but the methylthio directing group offers orthogonal deprotection options—the sulfur can be oxidatively removed or converted to sulfonic acid, whereas the methoxy group requires harsher demethylation conditions [2]. This synthetic orthogonality is a practical differentiator for medicinal chemistry groups constructing substituted quinazoline libraries.

Directed ortho-Metalation Lithiation C–C Bond Formation Quinazoline Functionalization

Validated Application Scenarios for 4-(Methylthio)quinazoline Based on Differential Evidence


Prostate Cancer SAR Probe: Baseline Scaffold for 4-Alkylthioquinazoline Library Synthesis

4-(Methylthio)quinazoline serves as the minimal-steric-bulk reference compound for structure–activity relationship (SAR) studies at the 4-position of quinazoline-based antiproliferative agents. With a confirmed IC₅₀ of 5.6 µM against PC3 prostate cancer cells [1], it establishes the potency floor for the 4-alkylthio series. Researchers can use this scaffold to systematically vary the S-substituent (ethyl, propyl, allyl, benzyl, substituted aryl) and measure potency shifts relative to the methylthio baseline, enabling quantitative pharmacophore mapping.

Contraceptive Lead Optimization: Antiestrogenic Quinazoline Scaffold Decoupled from Kinase Inhibition

The in vivo antiimplantation activity of 4-(methylthio)quinazoline in rats (10–50 mg/kg oral) [1], attributed to an antiestrogenic mechanism distinct from EGFR kinase inhibition or TS targeting [2], positions this compound as a starting point for non-hormonal contraceptive development. Unlike quinazoline-based anticancer agents that carry cytotoxicity liabilities, the methylthio analog's reproductive pharmacology can be explored without confounding antiproliferative toxicity, provided the TS-counter-screening result (severely impaired TS inhibition) [3] is leveraged to exclude antifolate-mediated effects.

Synthetic Methodology Development: Latent Thiol Equivalent for Sequential Protecting Group Strategies

The 4-methylthio group functions as a protected thiol that can be revealed via oxidative hydrolysis to 2(1H)-oxoquinazoline-4-sulfonic acid [1]. Combined with its ability to direct regioselective lithiation at C-2 alkyl substituents [2], this compound enables a two-step diversification sequence: (i) lithiation–electrophile trapping at C-2, followed by (ii) oxidative unmasking of the 4-thiol for further derivatization. This orthogonal reactivity is unavailable with 4-methoxy or 4-chloro analogs, making the methylthio compound the reagent of choice for convergent synthetic routes to 2,4-difunctionalized quinazolines.

Thymidylate Synthase Counter-Screening: Negative Control for Antifolate Drug Discovery

Because the 4-methylthio modification abolishes TS inhibitory activity relative to the 4-thio parent (IC₅₀ ~19 nM for 4-thio vs. severely impaired for 4-methylthio) [1], this compound is ideally suited as a negative control in TS enzymatic assays. In antifolate drug discovery programs, including it alongside active 4-thio or 4-oxo analogs provides a built-in specificity check, ensuring that observed cellular activity is not artifactually attributed to TS inhibition.

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